molecular formula C16H14N2 B175202 5-benzhydryl-1H-pyrazole CAS No. 143547-74-4

5-benzhydryl-1H-pyrazole

Cat. No. B175202
M. Wt: 234.29 g/mol
InChI Key: MQENKFASEBTSNQ-UHFFFAOYSA-N
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Description

“5-benzhydryl-1H-pyrazole” is a compound with the molecular formula C16H14N2 . It is a member of the pyrazole family, which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .


Molecular Structure Analysis

The molecular structure of “5-benzhydryl-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The average mass of the molecule is 234.296 Da and the monoisotopic mass is 234.115692 Da .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are often used as synthetic intermediates in preparing relevant chemicals in various fields . The reactions involving pyrazoles offer high selectivity and wide substrate scope .

Scientific Research Applications

Synthesis and Medicinal Applications

Compounds with the pyrazole moiety, such as 5-benzhydryl-1H-pyrazole derivatives, are frequently investigated for their potential in medicinal chemistry. For example, research has focused on the synthesis of novel benzimidazole-pyrazoline hybrid molecules due to their potential anti-diabetic properties. These compounds were found to inhibit α-glucosidase, suggesting a potential application in managing diabetes (Ibraheem et al., 2020).

Chemical Stability and Reactivity Studies

Studies on the reactivity and decomposition of 5-benzhydryl-1H-tetrazole, a compound closely related to pyrazoles, under various high-temperature conditions revealed insights into its chemical stability. This research provides valuable data for the development of pyrazole-based compounds in continuous flow chemistry and may influence the design of new synthetic routes for pyrazole derivatives (Gutmann et al., 2011).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of pyrazole derivatives are of great interest due to their implications in drug design and materials science. For instance, the synthesis, characterization, and X-ray crystal structure studies of novel pyrazole derivatives have been conducted, providing insights into their molecular geometry, intermolecular interactions, and potential applications in designing new materials or pharmaceuticals (Kumara et al., 2018).

Antimicrobial Activity

Research on heterocyclic compounds bearing benzimidazole and pyrazoline motifs has demonstrated significant antimicrobial activity against various bacteria and fungi. This suggests the potential of pyrazole derivatives in developing new antimicrobial agents (Desai et al., 2017).

Catalytic Asymmetric Synthesis

The reactivity of pyrazolin-5-ones, a key precursor for synthesizing pyrazole derivatives, has been utilized in the catalytic asymmetric synthesis of highly functionalized pyrazole and pyrazolone derivatives. This area of research highlights the versatility of pyrazole derivatives in organic synthesis, providing routes to enantioselective compounds (Chauhan et al., 2015).

Future Directions

Pyrazole-containing compounds, including “5-benzhydryl-1H-pyrazole”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

5-benzhydryl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16(15-11-12-17-18-15)14-9-5-2-6-10-14/h1-12,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQENKFASEBTSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384471
Record name 5-benzhydryl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-benzhydryl-1H-pyrazole

CAS RN

143547-74-4
Record name 5-benzhydryl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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